molecular formula C15H18ClN3OS B1326636 4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 956576-82-2

4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1326636
CAS RN: 956576-82-2
M. Wt: 323.8 g/mol
InChI Key: LIZUBNKKKIEKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C15H18ClN3OS . It has a molecular weight of 323.85 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H18ClN3OS/c1-5-6-19-14 (17-18-15 (19)21)11 (4)20-12-7-9 (2)13 (16)10 (3)8-12/h5,7-8,11H,1,6H2,2-4H3, (H,18,21) . This code gives a complete description of the connectivity, hydrogen atom locations, tautomeric information, and stereochemistry of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.84 . It should be stored in a refrigerated environment .

Scientific Research Applications

Antibacterial Applications

This compound has potential applications in the development of new antibacterial agents. The 1,2,4-triazole moiety is known for its antibacterial properties, and when combined with a 4-allyl-5-aryl group, it can be effective against a range of bacterial strains. Research suggests that similar structures have shown efficacy against bacteria like Escherichia coli and Staphylococcus aureus .

Antifungal Activity

The thiol group in the compound’s structure could be leveraged to create antifungal treatments. Triazole derivatives have been synthesized and tested for their effects against fungi such as Aspergillus niger and Candida albicans, indicating the potential of this compound in antifungal drug development .

Antiviral Potential

Compounds with a triazole core have been investigated for their antiviral activities. The presence of the chloro-dimethylphenoxy group may enhance this property, offering a pathway for the development of novel antiviral drugs that could be effective against a broad range of RNA and DNA viruses .

Anti-inflammatory Uses

The structural features of this compound suggest it could be explored for anti-inflammatory applications. Triazole derivatives have been known to act as cannabinoid receptor 2 ligands, which play a role in the body’s inflammatory response. This could lead to new treatments for chronic inflammation-related conditions .

Anticancer Research

The unique structure of this compound, particularly the presence of the allyl group, may provide a scaffold for anticancer drug design. Triazole compounds have been studied for their anti-proliferative effects, and modifications at specific positions on the triazole ring can lead to compounds with potential anticancer activities .

Antitubercular Activity

Given the historical significance of triazole derivatives in treating tuberculosis, this compound could be part of research efforts aimed at combating drug-resistant strains of Mycobacterium tuberculosis. The modification of the triazole core has led to compounds with significant antitubercular properties .

Enzyme Inhibition

The compound could serve as a lead structure for the development of enzyme inhibitors. Triazoles are known to inhibit various enzymes, including tyrosine kinases, which are important targets in the treatment of diseases like cancer .

Synthetic Methodology Development

Lastly, the compound could be used in the development of green and efficient synthetic methodologies. Its structural complexity makes it a candidate for exploring novel synthetic routes, which could lead to more sustainable and scalable production processes for pharmaceuticals .

properties

IUPAC Name

3-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-5-6-19-14(17-18-15(19)21)11(4)20-12-7-9(2)13(16)10(3)8-12/h5,7-8,11H,1,6H2,2-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUBNKKKIEKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

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